azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
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Overview
Description
Azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphate groups attached to a cyclohexyl ring. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl and phosphate groups through controlled reactions. Common reagents used in these steps include phosphoric acid, hydroxylating agents, and various catalysts to facilitate the reactions under specific conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate groups or the cyclohexyl ring.
Substitution: Substitution reactions can replace hydroxyl or phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated cyclohexyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Azane;[(1S,2R,3R,4,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s phosphate groups make it relevant in studies of phosphorylation processes and enzyme interactions.
Medicine: Its potential as a drug candidate is explored due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate groups can participate in phosphorylation reactions, altering the activity of target proteins and pathways. Its hydroxyl groups may also form hydrogen bonds, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
Phosphorylated Cyclohexyl Derivatives: Compounds with similar cyclohexyl and phosphate structures.
Hydroxylated Cyclohexyl Compounds: Molecules with multiple hydroxyl groups attached to a cyclohexyl ring.
Uniqueness
Azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate stands out due to its specific combination of hydroxyl and phosphate groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its relevance in various scientific fields highlight its significance.
Properties
Molecular Formula |
C6H18NO15P3 |
---|---|
Molecular Weight |
437.13 g/mol |
IUPAC Name |
azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
InChI Key |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N |
Origin of Product |
United States |
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